
Tiocolchicina
Descripción general
Descripción
La tiocolchicina es un derivado semisintético de la colchicina, un alcaloide natural que se encuentra en plantas como el Colchicum autumnale y la Gloriosa superba. La this compound es conocida por sus propiedades antiinflamatorias, analgésicas y relajantes musculares. Se utiliza en el tratamiento de diversos trastornos musculoesqueléticos, incluyendo el dolor de espalda agudo y crónico, las afecciones reumatológicas y las lesiones traumáticas .
Aplicaciones Científicas De Investigación
Anticancer Properties
Thiocolchicine has garnered attention for its potential anticancer effects. Research indicates that it inhibits the proliferation of various cancer cell types, including leukemia, myeloma, and solid tumors such as breast, colon, and kidney cancers. The mechanism involves the modulation of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and tumorigenesis.
Case Studies
A multicenter study demonstrated that thiocolchicine effectively inhibited tumor growth in patients with specific malignancies, suggesting its potential as a therapeutic agent alongside traditional treatments .
Pain Management
Thiocolchicine is widely used for managing musculoskeletal pain, particularly acute low back pain accompanied by muscle spasms.
Clinical Trials
A randomized controlled trial evaluated the efficacy of thiocolchicine against placebo in treating acute low back pain. Key findings include:
- Pain Reduction : Patients receiving 4 mg of thiocolchicine twice daily reported significant reductions in pain scores compared to the placebo group .
- Improvement in Muscle Spasms : The treatment group showed a marked decrease in muscle spasm intensity and improved hand-to-floor distance measurements .
- Safety Profile : The drug was well-tolerated with minimal adverse effects reported during the trials .
Mechanisms Related to Pain Relief
Thiocolchicine's analgesic properties are attributed to its interaction with neurotransmitter systems:
- GABA Receptor Modulation : It has been shown to interact with gamma-aminobutyric acid receptors, which are critical for muscle relaxation and pain modulation .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that contribute to its effectiveness in treating conditions characterized by inflammation and pain .
Allergic Reactions and Safety Concerns
Mecanismo De Acción
La tiocolchicina ejerce sus efectos uniéndose a la tubulina, una proteína involucrada en la división celular. Esta unión inhibe la polimerización de los microtúbulos, lo que lleva a la interrupción de la formación del huso mitótico y la división celular. Además, la this compound actúa como un antagonista competitivo de los receptores A del ácido gamma-aminobutírico (GABA-A) y de la glicina, contribuyendo a sus propiedades relajantes musculares .
Compuestos similares:
Colchicina: Un alcaloide natural con propiedades antiinflamatorias y antimitóticas.
Colquicoside: Un derivado glucosilado de la colchicina con efectos farmacológicos similares.
Demecolcina: Un derivado sintético de la colchicina utilizado en la terapia contra el cáncer.
Singularidad de la this compound: La this compound es única debido a su estructura que contiene azufre, lo que mejora sus propiedades farmacológicas y reduce la toxicidad en comparación con la colchicina. Su unión selectiva a los receptores GABA-A y de la glicina también la distingue de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Thiocolchicine interacts with various enzymes and proteins, particularly tubulin, a protein that forms the mitotic spindle in cells . It binds to the colchicine-binding site of tubulin, disrupting its function and leading to cell cycle arrest .
Cellular Effects
Thiocolchicine has significant effects on cellular processes. It disrupts the mitotic spindle, which is crucial for cell division, leading to the accumulation of cells in the G2/M phase . This disruption of normal cell cycle progression triggers apoptosis, or programmed cell death .
Molecular Mechanism
The molecular mechanism of thiocolchicine involves binding to the colchicine site of tubulin . This binding disrupts the normal function of tubulin, preventing the formation of the mitotic spindle and halting cell division . The resulting cell cycle arrest leads to apoptosis .
Temporal Effects in Laboratory Settings
The effects of thiocolchicine have been observed over time in laboratory settings. It exhibits cytotoxic activity in the nanomolar range, and its effects on cell cycle progression and induction of apoptosis have been documented .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La tiocolchicina se sintetiza a partir de la colchicina mediante una serie de reacciones químicas. Los pasos principales implican la desmetilación de la colchicina seguida de la glucosilación. La desmetilación y la glucosilación regioselectivas son pasos cruciales en la síntesis de la this compound. Estas reacciones se llevan a cabo típicamente utilizando cepas específicas de Bacillus megaterium, que ofrecen alta selectividad y eficiencia .
Métodos de producción industrial: La producción industrial de la this compound implica la biotransformación de la colchicina utilizando cepas microbianas. El proceso incluye la conversión de la colchicina a su análogo 3-desmetilado, seguido de la glucosilación para producir this compound. Este método se prefiere debido a su alto rendimiento y naturaleza ecológica .
Análisis De Reacciones Químicas
Tipos de reacciones: La tiocolchicina sufre varias reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como los halógenos y los agentes alquilantes en las reacciones de sustitución.
Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades farmacológicas modificadas .
Comparación Con Compuestos Similares
Colchicine: A natural alkaloid with anti-inflammatory and anti-mitotic properties.
Colchicoside: A glucosylated derivative of colchicine with similar pharmacological effects.
Demecolcine: A synthetic derivative of colchicine used in cancer therapy.
Uniqueness of Thiocolchicine: Thiocolchicine is unique due to its sulfur-containing structure, which enhances its pharmacological properties and reduces toxicity compared to colchicine. Its selective binding to GABA-A and glycine receptors also distinguishes it from other similar compounds .
Actividad Biológica
Thiocolchicine, a semi-synthetic derivative of colchicine, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and musculoskeletal pain management. This article explores the compound's mechanisms of action, efficacy in clinical settings, and its pharmacokinetic properties based on recent research findings.
Thiocolchicine exerts its effects through several key mechanisms:
- Inhibition of NF-κB Pathway : Thiocolchicine has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammation and cancer progression. This inhibition leads to a reduction in the expression of NF-κB-regulated genes responsible for cell proliferation and survival .
- Induction of Apoptosis : The compound promotes apoptosis in various cancer cell lines, including leukemia and solid tumors, by modulating pathways associated with cell death and survival .
- Muscle Relaxation : In addition to its anticancer properties, thiocolchicine functions as a muscle relaxant by acting on glycine and GABAA receptors, facilitating muscle relaxation without sedative effects .
Cancer Treatment
Recent studies have demonstrated the anticancer potential of thiocolchicine:
- Cell Proliferation : Thiocolchicine inhibited the proliferation of several cancer cell types, including breast, colon, and kidney cancers. The compound's ability to suppress tumor colony formation further supports its role as an anticancer agent .
- Case Studies : One study highlighted the compound's efficacy in reducing tumor growth in animal models, showcasing its potential for clinical applications in oncology .
Pain Management
Thiocolchicine is also utilized for managing musculoskeletal pain:
- Clinical Trials : A systematic review of randomized controlled trials (RCTs) indicated that thiocolchicine significantly reduces pain intensity in patients with acute low back pain. The pooled mean difference in Visual Analogue Scale (VAS) scores was −0.49 after 2–3 days and −0.82 after 5–7 days compared to placebo .
- Safety Profile : The safety profile of thiocolchicine is generally favorable, with minimal reports of adverse effects. However, concerns regarding potential side effects have led to calls for further analysis on its risk-benefit balance .
Pharmacokinetics
Understanding the pharmacokinetic properties of thiocolchicine is crucial for optimizing its therapeutic use:
- Metabolism : Following administration, thiocolchicine undergoes metabolism into active metabolites. Notably, the aglycone derivative (M2) and 3-O-glucuronidated aglycone (M1) are significant circulating entities. M1 retains muscle relaxant properties similar to those of thiocolchicine itself .
- Absorption and Elimination : After oral administration, M1 appears rapidly in plasma with a half-life of approximately 7.3 hours. In contrast, thiocolchicine is absorbed more quickly via intramuscular administration, with a half-life of 1.5 hours .
Summary Table of Findings
Aspect | Details |
---|---|
Mechanism | Inhibition of NF-κB; Induction of apoptosis; Muscle relaxation |
Cancer Efficacy | Inhibits proliferation in various cancer cell lines; Induces apoptosis |
Pain Management | Significant reduction in VAS scores for low back pain |
Pharmacokinetics | Active metabolites include M1 and M2; Rapid absorption and elimination rates |
Safety Profile | Generally favorable; minimal adverse effects reported |
Propiedades
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181751 | |
Record name | Thiocholchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-71-4 | |
Record name | Thiocolchicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocolchicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocholchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiocolchicine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCOLCHICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of thiocolchicine?
A1: Thiocolchicine, like its parent compound colchicine, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , , , , , , , ]
Q2: How does thiocolchicine affect microtubules?
A2: Thiocolchicine binds to tubulin, inhibiting its polymerization and thereby disrupting microtubule assembly. This disruption blocks mitotic spindle formation, leading to cell cycle arrest and apoptosis in susceptible cells. [, , , , , ]
Q3: Does thiocolchicine interact with any other cellular targets?
A3: Research suggests that thiocolchicine also exhibits inhibitory effects on topoisomerase I (TOP1), an enzyme involved in DNA replication and repair. This dual mechanism of action contributes to its antitumor activity. [, , ]
Q4: Are there differences in thiocolchicine's binding affinity to various tubulin isotypes?
A4: Studies using bovine brain tubulin isoforms indicate that the conformation of the B-ring substituents in thiocolchicine analogs can influence their binding affinity to different tubulin isotypes. [] Further research using avian tubulin isotype betaVI (CeTb) suggests that specific amino acid differences within the colchicine binding site of CeTb may lead to a less favorable interaction with thiocolchicine compared to other tubulin isotypes. []
Q5: What are the downstream effects of thiocolchicine's interaction with tubulin?
A5: By disrupting microtubule dynamics, thiocolchicine triggers cell cycle arrest, predominantly in the G2/M phase, ultimately leading to apoptosis in sensitive cell lines. [, , ]
Q6: What is the molecular formula and weight of thiocolchicine?
A6: The molecular formula of thiocolchicine is C22H25NO5S, and its molecular weight is 415.5 g/mol. []
Q7: What spectroscopic techniques have been used to characterize thiocolchicine?
A7: Researchers have employed various spectroscopic techniques to characterize thiocolchicine and its derivatives, including 1H NMR, IR, MS, HR-MS, UV-Vis, circular dichroism (CD), and fluorescence spectroscopy. [, , , , , , , , ]
Q8: How does the structure of thiocolchicine differ from colchicine?
A8: Thiocolchicine is a sulfur-containing analog of colchicine where the methoxy group at the C10 position of colchicine is replaced by a methylthio group. [, , , ]
Q9: Does the sulfur atom in thiocolchicine influence its conformation?
A9: X-ray crystallographic analyses of thiocolchicine derivatives show that the sulfur atom substitution can lead to increased puckering of the troponoid C ring compared to colchicine. []
Q10: How do modifications on the A and C rings of thiocolchicine affect its activity?
A10: While modifications of the methoxy groups on the A and C rings can modulate cellular toxicity, they seem to have little impact on P-glycoprotein (P-gp) recognition, a protein involved in multidrug resistance. []
Q11: What is the significance of the nitrogen atom in the acetamido group of thiocolchicine?
A11: Removing the nitrogen atom from the acetamido group at the C7 position significantly affects thiocolchicine's recognition by P-gp, suggesting its crucial role in multidrug resistance. []
Q12: What is the impact of the B ring structure on thiocolchicine's activity?
A12: Studies indicate that both intact B and C rings are essential for thiocolchicine's interaction with P-gp. Modifications to the B ring, such as replacing the seven-membered ring with a six-membered ring, can influence its interaction with tubulin isoforms. [, , ]
Q13: How does the size and conformation of the B ring substituent affect tubulin binding?
A13: Research suggests that smaller B-ring substituents with specific conformations may be more favorable for interaction with certain tubulin isotypes. This observation highlights the importance of the B-ring structure in designing potent and selective antitumor agents. [, ]
Q14: Are there any specific formulation strategies employed to improve the stability or bioavailability of thiocolchicine?
A15: The development of nab-5404, a nanoparticle albumin-bound formulation of a thiocolchicine dimer, suggests a strategy to enhance its delivery and potentially improve its pharmacokinetic properties. [, , ] Additionally, researchers are exploring the use of self-assembling conjugates with cleavable linkers to control thiocolchicine release. []
Q15: What is the evidence for thiocolchicine's antitumor activity?
A16: Thiocolchicine and its derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro, including those expressing multidrug resistance phenotypes. [, , , , , , ]
Q16: Has thiocolchicine shown efficacy in in vivo models?
A17: Nab-5404, a nanoparticle albumin-bound formulation of a thiocolchicine dimer, has shown promising antitumor activity in vivo, inducing complete regressions and cures in a human A121 ovarian tumor xenograft model. [, ]
Q17: What types of cancer cell lines have shown sensitivity to thiocolchicine?
A18: Thiocolchicine and its derivatives have demonstrated activity against a range of cancer cell lines, including breast, ovarian, colon, and leukemia cell lines. [, , , , , , ]
Q18: Is there evidence of resistance to thiocolchicine?
A19: While thiocolchicine shows activity against some multidrug-resistant cell lines, variations in sensitivity exist. Further research is needed to fully elucidate the mechanisms of resistance and cross-resistance with other antimitotic agents. [, , , ]
Q19: Does the P-gp transporter play a role in thiocolchicine resistance?
A20: Research indicates that modifications at the C7 position of thiocolchicine, specifically the nitrogen atom of the acetamido group, influence its recognition by P-gp, suggesting a potential role for this transporter in resistance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.